[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
Overview
Description
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is a versatile chemical compound used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug development, organic synthesis, and medicinal chemistry.
Scientific Research Applications
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Safety and Hazards
The safety and hazards associated with “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .
Preparation Methods
The synthesis of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Mechanism of Action
The mechanism of action of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid can be compared with other similar compounds, such as:
- [1-(4-Fluorobenzyl)piperidin-4-yl]acetic acid
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]acetic acid
- [1-(4-Bromobenzyl)piperidin-4-yl]acetic acid
These compounds share a similar piperidine core but differ in their substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-8-3-5-12(6-4-8)11(15)9-1-2-9/h8-9H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHSUXCZAYDHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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